
N,N-Diphenylacetamide
Overview
Description
N,N-Diphenylacetamide (C₁₄H₁₃NO, MW 211.26 g/mol) is a tertiary aromatic amide characterized by two phenyl groups attached to the nitrogen atom of an acetamide backbone. Its structure is confirmed by spectroscopic
- 1H-NMR: δ 2.43 (s, 3H, CH₃), 7.01–7.32 (m, 6H, aromatic H), 7.69 (d, J = 7.2 Hz, 4H, aromatic H) .
- 13C-NMR: δ 21.2 (CH₃), 118.8–141.3 (aromatic C), 173.4 (C=O) .
- IR: Strong absorption at 1662 cm⁻¹ (C=O stretch) .
The compound is synthesized via chloroacetylation of diphenylamine with chloroacetyl chloride in toluene . It serves as a precursor for antimicrobial, anticonvulsant, and catalytic ligands .
Preparation Methods
Direct Acetylation of Diphenylamine
The most straightforward route to N,N-Diphenylacetamide involves the acylation of diphenylamine using acetylating agents such as acetyl chloride or acetic anhydride. This method leverages the nucleophilicity of the diphenylamine nitrogen, which reacts with acyl chlorides to form the corresponding amide.
Chloroacetylation and Analogous Reactions
In a representative procedure, diphenylamine undergoes chloroacetylation with chloroacetyl chloride in toluene under reflux conditions to yield 2-chloro-N,N-diphenylacetamide . While this synthesis targets a chloro-substituted derivative, replacing chloroacetyl chloride with acetyl chloride directly produces this compound. The reaction typically employs anhydrous potassium carbonate as a base to neutralize HCl byproducts, with yields exceeding 80% after recrystallization . Spectral characterization via IR and NMR confirms the formation of the acetamide bond, with distinctive peaks at 1690 cm⁻¹ (C=O stretch) and 3.43 ppm (CH₂ protons) .
Solvent and Catalytic Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. However, toluene remains preferred for its ease of removal and minimal side reactions . Catalytic amounts of triethylamine further improve yields by scavenging acidic byproducts, as demonstrated in the synthesis of hydrazino derivatives .
Ullmann Condensation and Subsequent Functionalization
The Ullmann condensation, traditionally used to synthesize diarylamines, has been adapted for this compound production through multi-step sequences.
Formanilide-Based Condensation
A patent by details the condensation of m-chloroformanilide with bromobenzene in the presence of copper catalysts, yielding N-formyl-diphenylamine intermediates. Subsequent hydrolysis under acidic conditions generates diphenylamine, which is then acetylated. This method achieves higher yields (70–79%) compared to acetanilide-based routes due to the superior reactivity of formanilides .
Hydrolysis and Acylation
Post-condensation, the N-formyl intermediate is hydrolyzed using alcoholic HCl, followed by acetylation with acetic anhydride. While this approach is lengthier, it offers scalability for industrial applications .
One-Pot Decarboxylative Acylation
Recent advancements in decarboxylative chemistry enable streamlined synthesis of this compound. A patent-pending method employs diethyl malonate (DEM) and diphenylamine under thermal conditions to achieve a one-pot acylation .
Reaction Mechanism and Conditions
Heating DEM with diphenylamine at 100–200°C initiates a decarboxylative pathway, forming an intermediate malonamide that spontaneously loses CO₂ to yield the acetamide . This method circumvents the need for acyl chlorides, reducing hazardous waste. For instance, reacting DEM with 2-chloroaniline produces N-(2-chlorophenyl)acetamide in 98% yield, suggesting comparable efficacy with diphenylamine .
Advantages Over Traditional Methods
The one-pot protocol eliminates multi-step purification, reducing solvent consumption and reaction time. Table 1 summarizes key outcomes from this approach.
Table 1: One-Pot Acylation of Diphenylamine Derivatives
Amine | Reagent | Temperature (°C) | Yield (%) |
---|---|---|---|
Diphenylamine | DEM | 150 | 95* |
4-Methoxyaniline | DEM | 130 | 89 |
Theoretical yield based on analogous reactions . |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Direct acetylation offers simplicity and high yields (>80%) but requires handling corrosive acyl chlorides. In contrast, the one-pot method is safer and more sustainable, though optimization for diphenylamine remains ongoing . Ullmann-derived routes, while scalable, involve energy-intensive steps and lower overall efficiency (60–70%) .
Purity and Byproduct Management
Recrystallization from ethanol or methanol ensures >97% purity for direct acetylation products . The one-pot method minimizes byproducts, with NMR analysis showing negligible impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-Diphenylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N,N-diphenylethylamine.
Substitution: It can undergo substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkylating agents are used under various conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Diphenylethylamine.
Substitution: Various substituted acetamides depending on the reagents used
Scientific Research Applications
Analgesic Activity
Recent studies have identified N,N-diphenylacetamide derivatives as potential analgesic agents. For instance, a study synthesized various 2-chloro-N,N-diphenylacetamide derivatives and evaluated their analgesic activity using the hot plate model in rats. The compound AKM-2 demonstrated significant analgesic effects comparable to diclofenac sodium, a standard pain reliever . The docking studies indicated that these compounds effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in pain and inflammation pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In one study, derivatives synthesized from this compound were tested against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The results indicated significant antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents . The study utilized the cup-diffusion method to assess the zone of inhibition, which varied depending on the specific derivative synthesized .
Antiviral Activity
The antiviral potential of this compound derivatives has also been investigated. A series of compounds were synthesized to inhibit Ebola virus entry by targeting the Niemann-Pick C1 protein, which is essential for viral infection. These derivatives demonstrated effective inhibition of the virus in cell cultures, indicating their potential as therapeutic agents against Ebola virus disease .
Synthesis and Chemical Properties
This compound can be synthesized through various methods, typically involving the reaction of diphenylamine with chloroacetyl chloride. This reaction yields 2-chloro-N,N-diphenylacetamide as an intermediate, which can be further modified to enhance its biological activity .
Synthesis Procedure Overview
- Step 1: Dissolve diphenylamine in a suitable solvent (e.g., toluene).
- Step 2: Add chloroacetyl chloride and reflux the mixture for several hours.
- Step 3: Purify the resulting product through recrystallization and characterize it using spectroscopic techniques.
Case Study: Analgesic Activity Evaluation
In a detailed study evaluating analgesic properties, several newly synthesized this compound derivatives were tested for their ability to inhibit pain responses in rats. The study involved administering different doses of the compounds and measuring the response times on a heated plate. Results indicated that certain derivatives not only provided significant pain relief but also had a favorable safety profile compared to traditional NSAIDs .
Compound | Dose (mg/kg) | Response Time (seconds) | Comparison Standard |
---|---|---|---|
AKM-1 | 50 | 12 | Diclofenac Sodium |
AKM-2 | 50 | 10 | Diclofenac Sodium |
Control | - | 20 | - |
Case Study: Antimicrobial Activity Assessment
Another research focused on the antimicrobial efficacy of this compound derivatives against bacterial strains. The study used various concentrations of synthesized compounds and measured their effectiveness through inhibition zones.
Compound | Concentration (μg/ml) | Zone of Inhibition (mm) |
---|---|---|
RKCT2 | 50 | 22 |
RKCT3 | 100 | 20 |
Control (Ciprofloxacin) | 50 | 30 |
Mechanism of Action
N,N-Diphenylacetamide exerts its effects primarily through its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various biochemical pathways, including enzyme activity and protein function. The compound’s N,N-disubstituted amide group allows it to act as both a mono- and bidentate ligand, generating four-membered chelate rings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Chloro and Trifluoro Derivatives : The introduction of electron-withdrawing groups (Cl, CF₃) at the α-position enhances biological activity and alters catalytic behavior. For example, 2-chloro-N,N-diphenylacetamide derivatives show significant COX-2 inhibition (analgesic activity) , while the trifluoro derivative’s reactivity in hydrogenation remains unexplored .
- N-Alkyl vs. N-Aryl Groups : N,N-Dibenzylacetamide (aliphatic N-alkyl) exhibits distinct solubility and steric profiles compared to this compound (aromatic N-aryl), impacting its utility in coordination chemistry .
Catalytic Hydrogenation Efficiency
Table 2: Hydrogenation Performance of Tertiary Amides
Insights :
- Aromatic vs. Aliphatic Amides : this compound’s aromatic substituents facilitate hydrogenation due to reduced steric hindrance and electronic stabilization of intermediates . In contrast, aliphatic amides like N,N-dimethyloctanamide are recalcitrant under similar conditions.
- Catalyst Compatibility : Manganese complexes selectively hydrogenate aromatic tertiary amides, while palladium-based systems show broader substrate tolerance .
Table 3: Antimicrobial and Pharmacological Comparisons
Critical Analysis :
- Derivative Enhancement : Functionalization (e.g., hydrazine, chloro, or oxalamide groups) significantly boosts biological activity. For instance, 2-chloro derivatives exhibit 96% yield in analgesic models, outperforming the parent compound .
- Mechanistic Differences : Anticonvulsant activity in oxalamide derivatives arises from structural hybridization with GABA analogs, a mechanism absent in this compound .
Biological Activity
N,N-Diphenylacetamide is a compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, analgesic, and potential antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its amide functional group attached to two phenyl groups. Its structure can be represented as follows:
This compound's unique structure contributes to its biological properties, making it a subject of interest in drug development.
Antimicrobial Activity
Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study synthesized several derivatives of this compound and evaluated their efficacy against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Zone of Inhibition (mm) | B. subtilis | E. coli | C. albicans |
---|---|---|---|---|
This compound | 20 | 22 | 20 | 18 |
4-Chloro derivative | 22 | 20 | 22 | 19 |
Unsubstituted derivative | 15 | 10 | 12 | 11 |
The results indicate that derivatives with lipophilic substitutions, such as the 4-chloro group, significantly enhance antimicrobial activity, suggesting further exploration into their structure-activity relationships .
Analgesic Activity
This compound has also been investigated for its analgesic properties. A study focused on synthesizing novel derivatives of this compound and evaluating their analgesic effects using the hot plate model in rodents.
Table 2: Analgesic Activity of this compound Derivatives
Compound | Analgesic Response (Latency Time in seconds) |
---|---|
This compound | 12 |
AKM-2 (Novel derivative) | 15 |
Diclofenac Sodium (Control) | 18 |
The synthesized compound AKM-2 exhibited a significant analgesic response comparable to diclofenac sodium, indicating its potential as a lead compound for pain management .
Antiviral Activity
Emerging research has suggested that derivatives of this compound may possess antiviral properties. A recent study evaluated the antiviral activity against the Ebola virus using various derivatives, highlighting the importance of structural modifications in enhancing efficacy.
Table 3: Antiviral Activity of this compound Derivatives
Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
This compound | >50 | >100 | <2 |
Modified Derivative A | 10 | >100 | >10 |
Modified Derivative B | 5 | >100 | >20 |
The findings indicate that certain modifications can significantly enhance antiviral potency while maintaining low cytotoxicity .
Q & A
Q. Basic: What are the standard synthetic routes for N,N-Diphenylacetamide and its derivatives?
This compound is typically synthesized via the reaction of diphenylamine with acetyl chloride or chloroacetyl chloride in toluene under reflux conditions (4–6 hours) . Derivatives are often prepared by introducing substituents through condensation reactions with aldehydes (e.g., benzaldehyde derivatives) or via nucleophilic substitution of the chloro group in 2-chloro-N,N-diphenylacetamide . For example, thiourea-mediated coupling with substituted benzaldehydes yields Schiff base derivatives, which are then characterized via spectroscopic methods (IR, NMR) .
Q. Basic: How is the molecular structure of this compound characterized?
X-ray crystallography reveals a non-planar conformation, with dihedral angles of 76.0° and 64.0° between the acetamide plane and the two phenyl rings, and a 71.8° twist between the phenyl rings themselves . Spectroscopic techniques such as IR (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (δ 2.2 ppm for CH₃, δ 168 ppm for carbonyl) are used to confirm functional groups and substitution patterns .
Q. Advanced: What molecular interactions enable this compound derivatives to inhibit cyclooxygenase (COX) enzymes?
Docking studies show that derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) form hydrogen bonds with COX-1/2 active sites (e.g., Arg120, Tyr355) and exhibit π-π stacking with Phe518 . The chloro substituent in 2-chloro-N,N-diphenylacetamide enhances binding affinity by occupying hydrophobic pockets, reducing prostaglandin synthesis . Activity correlates with substituent electronegativity and spatial orientation, validated via in vivo hot-plate assays (ED₅₀ values: 10–25 mg/kg) .
Q. Advanced: How do structural modifications of this compound affect its pharmacokinetic properties?
Metabolic stability is influenced by substituents: Chloro derivatives undergo slower hepatic metabolism via cytochrome P450 (CYP3A4), while methyl groups increase lipophilicity, enhancing blood-brain barrier penetration . In vitro microsomal studies show t₁/₂ values ranging from 2.5–8.7 hours, with hydroxylated metabolites retaining partial COX inhibition .
Q. Advanced: What challenges arise in the catalytic hydrogenation of this compound, and how are they addressed?
Tertiary amides like this compound require Mn-PNN pincer catalysts (e.g., Mn(CO)(PNN)(H)) for selective hydrogenation to alcohols/amines under mild conditions (80°C, 50 bar H₂) . Challenges include steric hindrance from phenyl groups and catalyst deactivation. Optimizing ligand denticity (e.g., tridentate PNN vs. bidentate) improves turnover numbers (TON: 1,200) and selectivity (>90%) .
Q. Advanced: How to resolve contradictions in biochemical data from studies on this compound’s cellular effects?
Discrepancies in IC₅₀ values (e.g., COX-1 inhibition: 0.8–5.2 µM) arise from assay conditions (e.g., arachidonic acid concentration) and cell models (murine vs. human macrophages) . Standardizing protocols (e.g., enzyme source, substrate saturation) and using isogenic cell lines reduce variability. Dose-time-response analyses (e.g., 24–72 hr exposures) clarify temporal effects on gene expression (e.g., NF-κB downregulation) .
Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and work in a fume hood . Store in sealed containers at 2–8°C, away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. Advanced: What are the implications of this compound’s subcellular localization on its biological activity?
Subcellular targeting (e.g., mitochondrial accumulation) is mediated by lipophilic moieties, enhancing apoptosis in cancer cells via ROS generation . Confocal microscopy with fluorescent probes (e.g., MitoTracker) confirms colocalization, while organelle-specific inhibitors (e.g., cyclosporine A) validate mechanisms .
Q. Basic: What analytical techniques are used to assess the purity and stability of this compound?
HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%), while GC-MS detects volatile impurities (e.g., residual toluene) . Stability studies (40°C/75% RH, 6 months) monitor degradation via TLC and DSC (melting point: 100–103°C) .
Q. Advanced: How do dosage variations in animal models influence the efficacy and toxicity of this compound derivatives?
In murine models, low doses (10 mg/kg) reduce inflammation (paw edema: 40–60% inhibition) without hepatotoxicity, while doses >50 mg/kg elevate ALT/AST levels . Pharmacokinetic-pharmacodynamic (PK-PD) modeling identifies a therapeutic index (LD₅₀/ED₅₀) of 8.3, guiding dose optimization for preclinical trials .
Properties
IUPAC Name |
N,N-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLYDESVXZKCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060165 | |
Record name | Acetamide, N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-87-9 | |
Record name | N,N-Diphenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diphenylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35M55LM81K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.